molecular formula C10H11F4NO B2598113 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine CAS No. 1546684-25-6

2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine

Cat. No.: B2598113
CAS No.: 1546684-25-6
M. Wt: 237.198
InChI Key: LKVJTSFJMXRHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine is a useful research compound. Its molecular formula is C10H11F4NO and its molecular weight is 237.198. The purity is usually 95%.
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Scientific Research Applications

Aryltrimethylammonium Trifluoromethanesulfonates Precursors

A study by Haka, Kilbourn, Watkins, and Toorongian (1989) explored the synthesis of [18F]GBR‐13119, a potential radiotracer for the dopamine uptake system, using aryltrimethylammonium trifluoromethanesulfonates as precursors. This approach showed significant potential in the development of radiotracers for neurological research, highlighting the compound's role in improving diagnostics and understanding of brain functions Haka et al., 1989.

Synthesis of Pyrimidine Derivatives

Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating their significant larvicidal activity. This study illustrates the compound's utility in developing bioactive molecules with potential applications in pest control and public health Gorle et al., 2016.

Development of Fluorinated Polyimides

Tao, Yang, Liu, Fan, and Yang (2009) reported on the synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides. These materials, derived from multitrifluoromethyl-substituted aromatic diamines, exhibit excellent thermal stability, mechanical properties, and dielectric constants, suitable for electronic and optical applications Tao et al., 2009.

Fluoromethylating Reagents

Shao, Xu, Lu, and Shen (2015) developed new, shelf-stable electrophilic reagents for trifluoromethylthiolation, enhancing the synthesis of trifluoromethylthiolated compounds. This advancement supports the design of lead compounds in drug discovery, showcasing the structural and functional versatility of fluoroorganic compounds in pharmaceuticals Shao et al., 2015.

Fluorinated Liquid Crystals

Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, providing insights into their UV stability and applications in optoelectronics. The study emphasizes the importance of fluorinated compounds in developing materials with advanced optical properties Praveen & Ojha, 2012.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “2-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is known to cause eye, skin, and respiratory tract irritation. It is harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

The future directions for research on “2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with this compound .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c1-16-9(5-15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVJTSFJMXRHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.